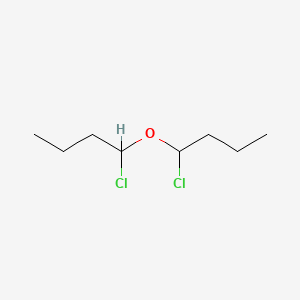
Methylcyclohexylidene hydroperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcyclohexylidene hydroperoxide is an organic peroxide compound with the molecular formula C₇H₁₄O₄. It is known for its role as an intermediate in various chemical reactions and its applications in organic synthesis. This compound is characterized by the presence of a hydroperoxide functional group attached to a methylcyclohexylidene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylcyclohexylidene hydroperoxide can be synthesized through the oxidation of methylcyclohexylidene compounds using hydrogen peroxide or other oxidizing agents. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow oxidation of methylcyclohexylidene compounds. This method ensures a steady supply of the oxidizing agent and maintains optimal reaction conditions to achieve high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methylcyclohexylidene hydroperoxide undergoes various types of chemical reactions, including:
Oxidation: It can further oxidize to form more stable peroxides or other oxygenated products.
Reduction: It can be reduced to form alcohols or other reduced species.
Substitution: The hydroperoxide group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides in the presence of catalysts like acetic acid or sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute the hydroperoxide group, often under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more stable peroxides or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclohexylidene derivatives.
Applications De Recherche Scientifique
Methylcyclohexylidene hydroperoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential effects on biological systems, particularly its role in oxidative stress and cellular damage.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methylcyclohexylidene hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond in the hydroperoxide group. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved include cellular proteins, lipids, and nucleic acids, leading to oxidative damage and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexylidene hydroperoxide
- Methylcyclohexane hydroperoxide
- Cyclohexane hydroperoxide
Uniqueness
Methylcyclohexylidene hydroperoxide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its methyl group and cyclohexylidene moiety provide unique steric and electronic effects, influencing its chemical behavior and applications.
Propriétés
Numéro CAS |
85896-56-6 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
1,1-dihydroperoxy-2-methylcyclohexane |
InChI |
InChI=1S/C7H14O4/c1-6-4-2-3-5-7(6,10-8)11-9/h6,8-9H,2-5H2,1H3 |
Clé InChI |
AHQOHECHYDRUNO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(OO)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)
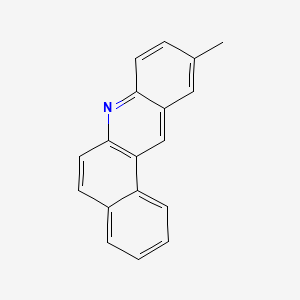
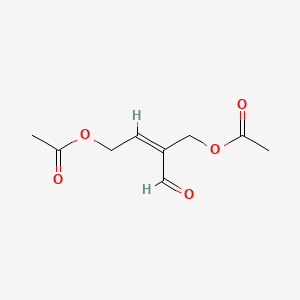
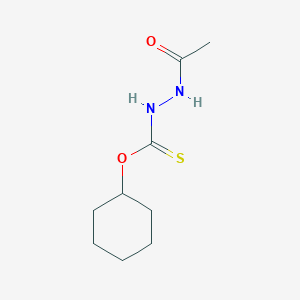



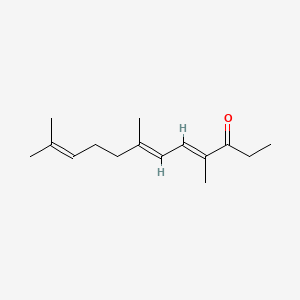
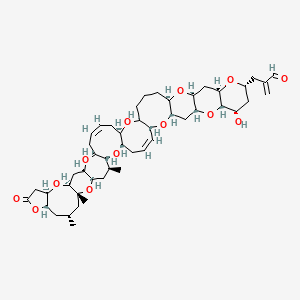
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
